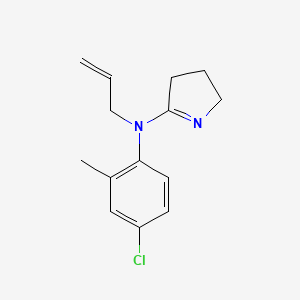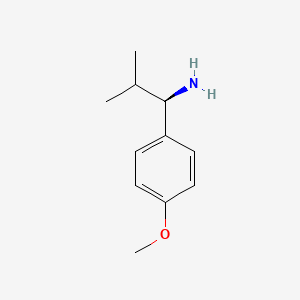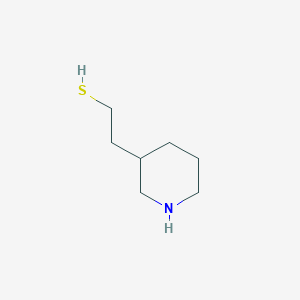
2-(Piperidin-3-yl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-3-yl)ethanethiol is an organic compound that features a piperidine ring attached to an ethanethiol group. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. The presence of the thiol group (-SH) in this compound adds unique chemical properties, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-yl)ethanethiol typically involves the reaction of piperidine derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with an alkyl halide containing a thiol group under basic conditions. The reaction can be carried out in solvents like ethanol or methanol, with the addition of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of piperidine derivatives followed by thiolation using thiol-containing reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the thiol group is converted to a disulfide bond or sulfonic acid. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The compound can be reduced to form the corresponding piperidine derivative with a reduced thiol group. Reducing agents like lithium aluminum hydride can be used.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(Piperidin-3-yl)ethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound can be used in the study of biological systems, particularly in understanding the role of thiol groups in enzymatic reactions and protein interactions.
Medicine: this compound derivatives have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-3-yl)ethanethiol largely depends on its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various molecular pathways, including enzymatic activity, signal transduction, and protein-protein interactions. The piperidine ring may also contribute to the compound’s binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Piperidine: A simple six-membered heterocyclic amine without the thiol group.
2-(Piperidin-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
N-Acylpiperidine: Piperidine derivatives with acyl groups attached.
Uniqueness: 2-(Piperidin-3-yl)ethanethiol is unique due to the presence of both the piperidine ring and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications. The thiol group allows for specific interactions with biological molecules, while the piperidine ring provides structural stability and potential pharmacological properties.
Propiedades
Fórmula molecular |
C7H15NS |
|---|---|
Peso molecular |
145.27 g/mol |
Nombre IUPAC |
2-piperidin-3-ylethanethiol |
InChI |
InChI=1S/C7H15NS/c9-5-3-7-2-1-4-8-6-7/h7-9H,1-6H2 |
Clave InChI |
LWYPSJRLZLZFLC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


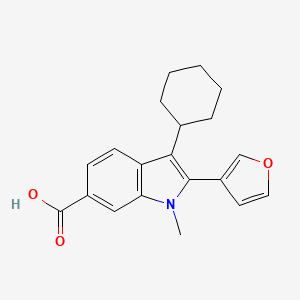

![5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)
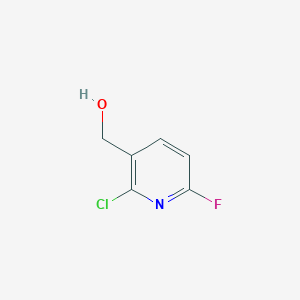
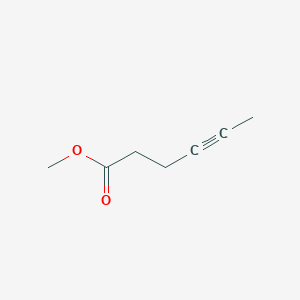
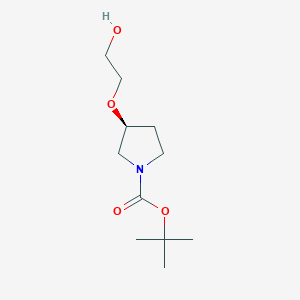
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13975923.png)
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)
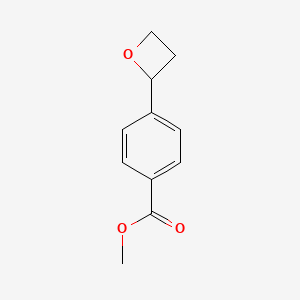
![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
